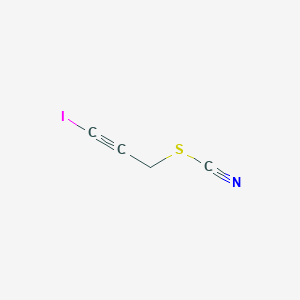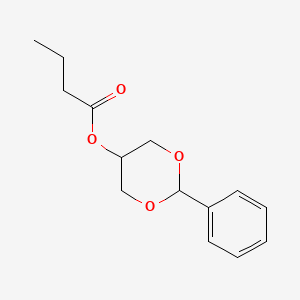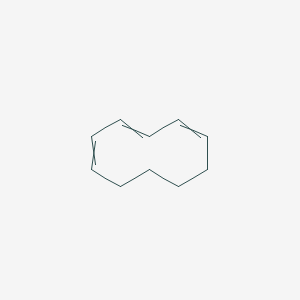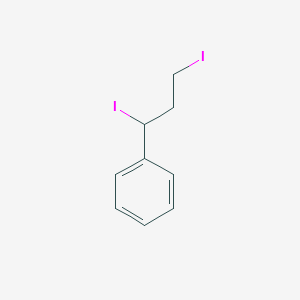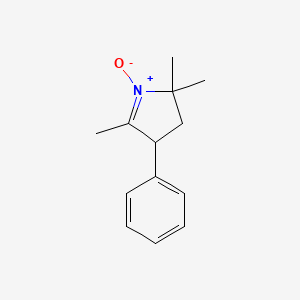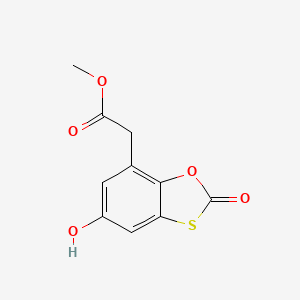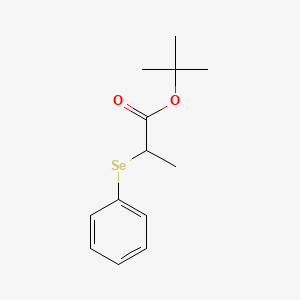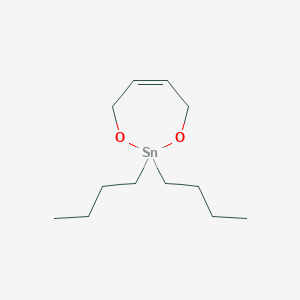
2,2-Dibutyl-4,7-dihydro-2H-1,3,2-dioxastannepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dibutyl-4,7-dihydro-2H-1,3,2-dioxastannepine is a chemical compound that belongs to the class of organotin compounds It is characterized by the presence of a tin atom within a dioxastannepine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibutyl-4,7-dihydro-2H-1,3,2-dioxastannepine typically involves the reaction of dibutyltin oxide with a suitable diol. One common method involves the reaction of dibutyltin oxide with 1,4-butanediol under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired dioxastannepine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2-Dibutyl-4,7-dihydro-2H-1,3,2-dioxastannepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different organotin derivatives.
Substitution: The tin atom can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.
Scientific Research Applications
2,2-Dibutyl-4,7-dihydro-2H-1,3,2-dioxastannepine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2,2-Dibutyl-4,7-dihydro-2H-1,3,2-dioxastannepine involves its interaction with molecular targets such as enzymes and receptors. The tin atom within the dioxastannepine ring can coordinate with various ligands, influencing the compound’s reactivity and biological activity. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its molecular interactions and effects .
Comparison with Similar Compounds
Similar Compounds
2,2-Dibutyl-1,3,2-dioxastannepine-4,7-dione: A related compound with a similar ring structure but different functional groups.
4,7-Dihydro-2-phenyl-1,3-dioxepin: Another compound with a similar dioxastannepine ring but different substituents.
Uniqueness
2,2-Dibutyl-4,7-dihydro-2H-1,3,2-dioxastannepine is unique due to its specific ring structure and the presence of the dibutyl groups. These structural features confer distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
119124-28-6 |
|---|---|
Molecular Formula |
C12H24O2Sn |
Molecular Weight |
319.03 g/mol |
IUPAC Name |
2,2-dibutyl-4,7-dihydro-1,3,2-dioxastannepine |
InChI |
InChI=1S/C4H6O2.2C4H9.Sn/c5-3-1-2-4-6;2*1-3-4-2;/h1-2H,3-4H2;2*1,3-4H2,2H3;/q-2;;;+2 |
InChI Key |
ZSVJBUOIJROVFT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn]1(OCC=CCO1)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[2-(4-Formylphenyl)ethenyl]benzoyl chloride](/img/structure/B14301196.png)
![Formic acid;2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-ol](/img/structure/B14301198.png)
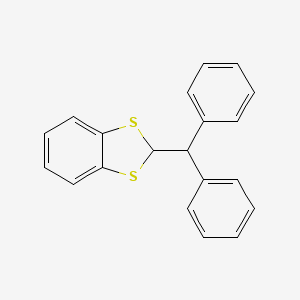
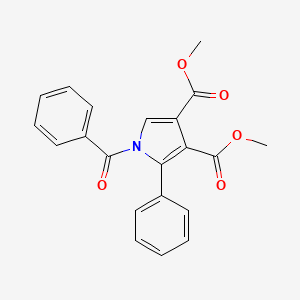
![2-Tert-butyl[1,3]thiazolo[5,4-c]pyridine](/img/structure/B14301209.png)
